1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Overview
Description
1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a piperidine ring, a thiadiazole ring, and an o-tolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the thiadiazole and o-tolyl groups. Common synthetic routes include:
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Thiadiazole Formation: The thiadiazole ring is often formed through cyclization reactions involving thioamides and hydrazines.
Coupling Reactions: The final step involves coupling the piperidine and thiadiazole intermediates with the o-tolyl group, typically using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acetic acid (CH₃COOH).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and tetrahydrofuran (THF).
Substitution: Amines, alcohols, and solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The piperidine ring interacts with various enzymes and receptors, while the thiadiazole and o-tolyl groups contribute to its biological activity. The exact mechanism of action may involve modulation of signaling pathways, inhibition of enzyme activity, or interaction with cellular targets.
Comparison with Similar Compounds
1-(Piperidin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can be compared with other similar compounds, such as:
Piperidine Derivatives: Piperidine derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimalarial properties.
Thiadiazole Derivatives: Thiadiazole derivatives are studied for their antimicrobial and anti-inflammatory effects.
O-Tolyl Compounds: O-tolyl compounds are investigated for their potential use in organic synthesis and material science.
Uniqueness: The uniqueness of this compound lies in its combination of structural elements, which contribute to its multifaceted applications and biological activity.
Properties
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-12-7-3-4-8-13(12)15-17-16(22-18-15)21-11-14(20)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZOXVUCTBZFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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